Cas no 42397-64-8 (1,6-Dinitropyrene)

1,6-Dinitropyrene (1,6-DNP) is a polycyclic aromatic hydrocarbon derivative characterized by the presence of two nitro functional groups attached to a pyrene backbone. This compound is primarily utilized in research applications, particularly in studies involving environmental pollutants, mutagenicity, and carcinogenicity due to its formation during incomplete combustion processes. Its well-defined structure and stability make it a valuable reference standard in analytical chemistry for the detection and quantification of nitro-polycyclic aromatic hydrocarbons (NPAHs) in complex matrices. Additionally, 1,6-DNP serves as a model compound for investigating the metabolic pathways and toxicological effects of nitroaromatics. Its high purity and consistent properties ensure reliable performance in laboratory settings.
1,6-Dinitropyrene structure
1,6-Dinitropyrene structure
商品名:1,6-Dinitropyrene
CAS番号:42397-64-8
MF:C16H8N2O4
メガワット:292.24572
CID:55556
PubChem ID:39184

1,6-Dinitropyrene 化学的及び物理的性質

名前と識別子

    • 1,6-Dinitropyrene
    • 1,6-Dinitropyreneneat
    • GUXACCKTQWVTLG-UHFFFAOYSA-N
    • 1,6-DINITROPYRENE [HSDB]
    • 1,6-Dinitropyrene [Nitroarenes]
    • HSDB 7874
    • 1,6-Dinitropyrene, ~60% (TLC)
    • BIDD:ER0474
    • NS00006307
    • CHEMBL349860
    • UNII-66Q2ZUF83N
    • DTXSID90872819
    • CCRIS 2212
    • AKOS015913447
    • DINITROPYRENE, 1,6-
    • 42397-64-8
    • Q27115788
    • 1,6-Dinitropyrene, 98%
    • BRN 3413178
    • 1,6-DINITROPYRENE [IARC]
    • 1,6-Dinitro-pyrene
    • FT-0639789
    • 66Q2ZUF83N
    • Pyrene, 1,6-dinitro-
    • CHEBI:34066
    • SCHEMBL967910
    • インチ: InChI=1S/C16H8N2O4/c19-17(20)13-8-4-10-2-6-12-14(18(21)22)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H
    • InChIKey: GUXACCKTQWVTLG-UHFFFAOYSA-N
    • ほほえんだ: [N+](C1C2C3=C4C(=CC=2)C=CC([N+]([O-])=O)=C4C=CC3=CC=1)([O-])=O

計算された属性

  • せいみつぶんしりょう: 292.04800
  • どういたいしつりょう: 292.04840674g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 0
  • 複雑さ: 442
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 91.6Ų
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 4.7

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.2855 (rough estimate)
  • ゆうかいてん: >300 °C(lit.)
  • ふってん: 434.19°C (rough estimate)
  • 屈折率: 1.5800 (estimate)
  • あんていせい: Stable. Incompatible with strong oxidizing agents, strong bases.
  • PSA: 91.64000
  • LogP: 5.44680
  • ようかいせい: 未確定

1,6-Dinitropyrene セキュリティ情報

  • WGKドイツ:3
  • 危険カテゴリコード: 45
  • セキュリティの説明: 53-36
  • RTECS番号:UR2455000
  • 危険物標識: T
  • リスク用語:R45

1,6-Dinitropyrene 税関データ

  • 税関コード:2904209090
  • 税関データ:

    中国税関コード:

    2904209090

    概要:

    290420209090他のニトロ基またはニトロソ基のみを含む誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    290420209090はニトロ基またはニトロソ基の誘導体のみを含む。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

1,6-Dinitropyrene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D263580-1mg
1,6-Dinitropyrene
42397-64-8
1mg
$ 150.00 2023-09-08
TRC
D263580-0.5mg
1,6-Dinitropyrene
42397-64-8
0.5mg
$ 930.00 2022-06-05
TRC
D263580-5mg
1,6-Dinitropyrene
42397-64-8
5mg
$ 695.00 2023-09-08
TRC
D263580-10mg
1,6-Dinitropyrene
42397-64-8
10mg
$ 1200.00 2023-09-08
A2B Chem LLC
AB57601-5mg
1,6-Dinitropyrene
42397-64-8
5mg
$531.00 2024-04-20

1,6-Dinitropyrene 合成方法

1,6-Dinitropyreneに関する追加情報

Professional Introduction to 1,6-Dinitropyrene (CAS No. 42397-64-8)

1,6-Dinitropyrene, with the chemical formula C10H6N2O2, is a nitro-substituted polycyclic aromatic hydrocarbon (PAH) derivative. This compound is of significant interest in the field of chemical biology and pharmaceutical research due to its unique structural and electronic properties. The presence of two nitro groups at the 1 and 6 positions of the pyrene core imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry and a subject of extensive study in various scientific disciplines.

The synthesis of 1,6-dinitropyrene typically involves the nitration of pyrene using classical nitration methods, such as the use of a mixture of concentrated sulfuric acid and nitric acid. The regioselectivity of this reaction is influenced by the electron-donating nature of the pyrene ring, which facilitates the introduction of nitro groups at the more reactive positions. Advanced techniques, including catalytic nitration and electrochemical methods, have also been explored to improve yield and selectivity in the synthesis process.

In recent years, 1,6-dinitropyrene has garnered attention for its potential applications in materials science and optoelectronics. The compound's extended π-conjugation system and electron-withdrawing nitro groups make it an excellent candidate for designing organic semiconductors and light-emitting diodes (OLEDs). Researchers have demonstrated its utility in fabricating high-performance organic field-effect transistors (OFETs) and photovoltaic devices, where its molecular structure allows for efficient charge transport and energy conversion.

Beyond materials science, 1,6-dinitropyrene has been investigated for its biological activities. Studies have shown that this compound exhibits significant interactions with biological macromolecules, particularly DNA. The nitro groups can participate in hydrogen bonding and π-stacking interactions with nucleobases, influencing DNA structure and function. These interactions have led to research into its potential as an anticancer agent, where it may interfere with DNA replication and transcription by forming adducts with genomic DNA.

The toxicological profile of 1,6-dinitropyrene is another area of active investigation. While PAH derivatives are known for their potential carcinogenicity, the presence of electron-withdrawing nitro groups can modify their metabolic pathways and biological effects. Recent studies have employed computational modeling and experimental techniques to elucidate the mechanisms by which 1,6-dinitropyrene interacts with cellular systems. These studies aim to understand how the compound's structure influences its toxicity and to identify potential therapeutic targets.

In pharmaceutical research, 1,6-dinitropyrene serves as a key intermediate in the synthesis of more complex molecules. Its reactive sites allow for further functionalization through reduction, coupling reactions, or derivatization processes. This versatility has enabled the development of novel drug candidates with enhanced pharmacological properties. For instance, derivatives of 1,6-dinitropyrene have been explored as inhibitors of specific enzymes involved in inflammatory pathways, offering promising leads for treating chronic diseases.

The analytical characterization of 1,6-dinitropyrene relies on advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy. These methods provide detailed insights into the compound's molecular structure and purity. High-performance liquid chromatography (HPLC) is also frequently used for separating and quantifying 1,6-dinitropyrene in mixtures or reaction products.

The environmental impact of 1,6-dinitropyrene has not been overlooked. As a persistent organic pollutant with potential bioaccumulation properties, its fate in ecosystems is a matter of concern. Researchers are studying its degradation pathways under various environmental conditions to assess risks associated with its release into water bodies or soil systems. Efforts are underway to develop sustainable synthetic routes that minimize environmental footprint while maintaining high yields.

In conclusion, 1,6-Dinitropyrene (CAS No. 42397-64-8) is a multifaceted compound with applications spanning materials science, pharmaceuticals, and environmental chemistry. Its unique structural features enable diverse functionalities across multiple disciplines. Continued research into its synthesis, biological activities, toxicological profile, and environmental behavior will further enhance our understanding of this remarkable molecule.

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